

The Genesis and Application of 3-Acetylphenyl Isocyanate: A Technical Guide

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Compound of Interest

Compound Name: 3-Acetylphenyl isocyanate

Cat. No.: B1268203

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Abstract

3-Acetylphenyl isocyanate, a versatile aromatic isocyanate, has emerged as a significant building block in medicinal chemistry, particularly in the development of enzyme inhibitors. While the specific historical record of its initial discovery is not extensively documented, its synthesis logically follows established methodologies for isocyanate formation. This technical guide provides an in-depth overview of the likely synthesis routes, key chemical properties, and, most notably, its critical role as a reagent in the creation of potent inhibitors for Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain, inflammation, and anxiety.

Discovery and History

The precise first synthesis of **3-acetylphenyl isocyanate** is not prominently featured in seminal chemical literature. However, its conceptualization and synthesis can be understood within the broader history of isocyanate chemistry. The isocyanate functional group was first described in the mid-19th century, and fundamental reactions for its formation were established over the following decades. The synthesis of aromatic isocyanates from anilines using phosgene and related reagents was first reported by Hentschel in 1884.^[1] A significant alternative, the Curtius rearrangement, which transforms an acyl azide into an isocyanate, was discovered by Theodor Curtius in 1885.^{[2][3]}

Given that the precursor for **3-acetylphenyl isocyanate**, 3-aminoacetophenone, is a readily available commercial compound, it is highly probable that **3-acetylphenyl isocyanate** was first synthesized via one of these established methods. Its more recent prominence is directly tied to its utility in drug discovery, specifically in the design of enzyme inhibitors where the isocyanate group serves as a reactive handle to form stable carbamate or urea linkages with biological targets or other chemical moieties.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **3-acetylphenyl isocyanate** is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value	Reference
CAS Number	23138-64-9	[4][5]
Molecular Formula	C ₉ H ₇ NO ₂	[4][5]
Molecular Weight	161.16 g/mol	[5]
Melting Point	33-34 °C	[6]
Boiling Point	155 °C at 4 mmHg	[6]
Density	1.174 g/mL at 25 °C	[6]
Refractive Index	n _{20/D} 1.563	[6]
InChIKey	JASTZOAHAWBRLM-UHFFFAOYSA-N	[5]
SMILES	<chem>CC(=O)c1cccc(c1)N=C=O</chem>	[5]

Synthesis of 3-Acetylphenyl Isocyanate: Experimental Protocols

Two primary and well-established methods for the synthesis of **3-acetylphenyl isocyanate** are the phosgenation of 3-aminoacetophenone and the Curtius rearrangement of 3-acetylbenzoyl azide.

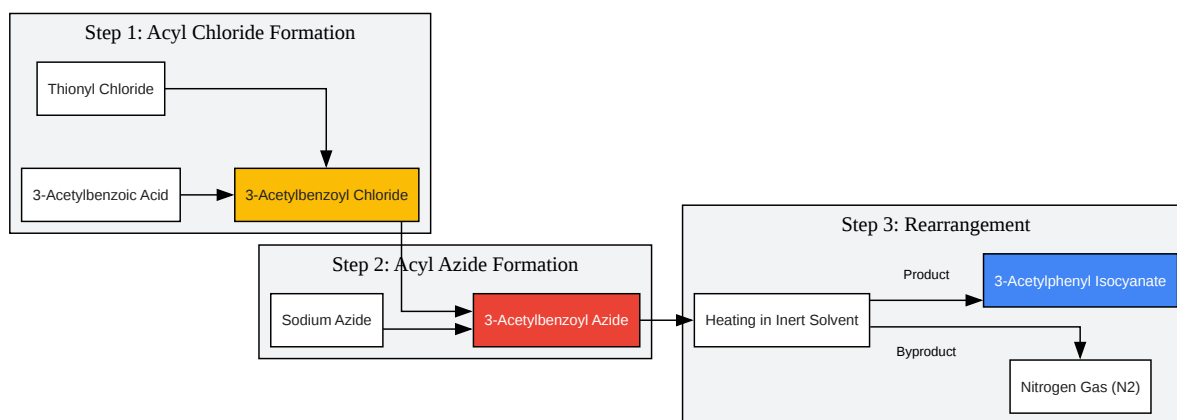
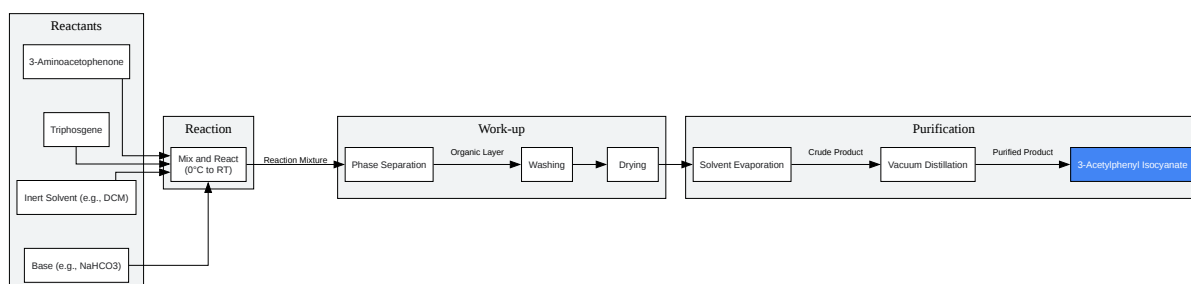
Method 1: Phosgenation of 3-Aminoacetophenone

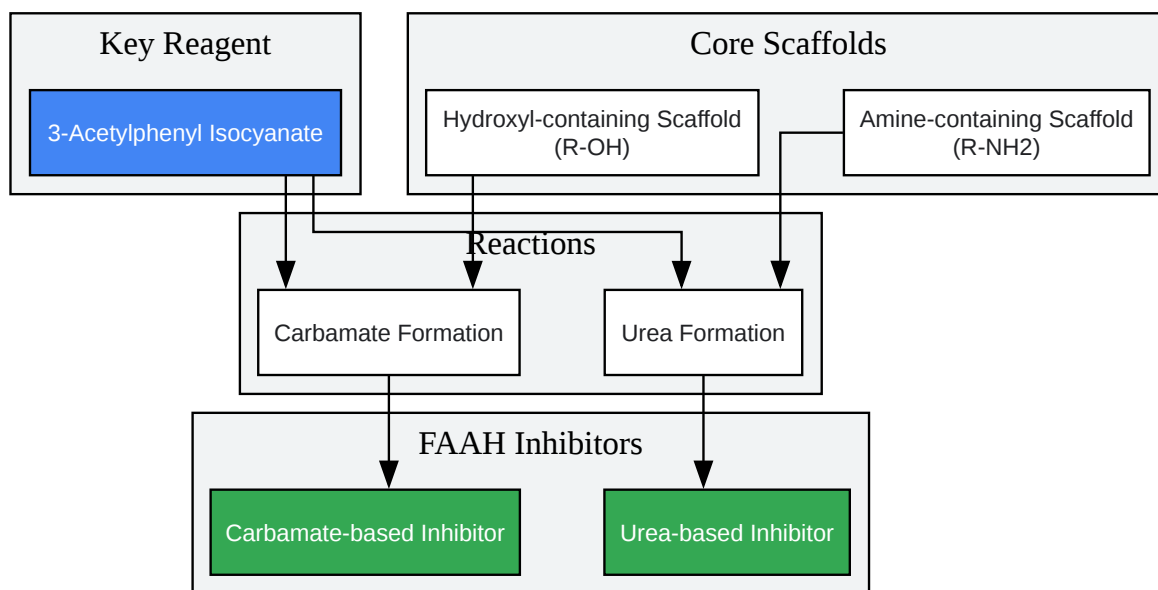
This is a common industrial method for producing isocyanates. The reaction involves the treatment of an amine with phosgene or a phosgene equivalent like triphosgene.

Reaction:

Detailed Experimental Protocol:

- Materials: 3-Aminoacetophenone, triphosgene (or a solution of phosgene in a suitable solvent like toluene), an inert solvent (e.g., dichloromethane, toluene), and a base (e.g., aqueous sodium bicarbonate, pyridine).
- Procedure:
 - A solution of 3-aminoacetophenone is prepared in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).
 - The solution is cooled in an ice bath.
 - A solution of triphosgene in the same solvent is added dropwise to the cooled amine solution with vigorous stirring.
 - Simultaneously, a base is added to neutralize the hydrochloric acid generated during the reaction. In a biphasic system with aqueous sodium bicarbonate, the HCl is quenched as it forms.
 - The reaction is typically stirred for a few hours at low temperature and then allowed to warm to room temperature.
 - The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
 - The solvent is removed under reduced pressure, and the crude **3-acetylphenyl isocyanate** can be purified by vacuum distillation.





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